molecular formula C6H16Cl2N2O B8014014 [(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride

[(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride

Cat. No.: B8014014
M. Wt: 203.11 g/mol
InChI Key: PEWAQQIXOIAZLO-USPAICOZSA-N
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Description

[(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride is a chiral pyrrolidine derivative with two stereocenters at positions 2 and 4 of the pyrrolidine ring. Its molecular formula is C₆H₁₄Cl₂N₂O, with an average molecular mass of 189.08 g/mol and a monoisotopic mass of 188.048318 Da . The compound exists as a dihydrochloride salt, enhancing its aqueous solubility for pharmaceutical or synthetic applications. The stereochemistry (2S,4S) is critical for its biological interactions, as seen in analogous compounds targeting enzymes like dipeptidyl peptidase-IV (DPP-IV) .

Properties

IUPAC Name

[(2S,4S)-4-amino-1-methylpyrrolidin-2-yl]methanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c1-8-3-5(7)2-6(8)4-9;;/h5-6,9H,2-4,7H2,1H3;2*1H/t5-,6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWAQQIXOIAZLO-USPAICOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C[C@H]1CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

[(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

[(2S,4R)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride

  • Molecular Formula : C₇H₁₈Cl₂N₂O
  • Key Differences: Stereochemistry at C4 (4R vs. 4S in the target compound) alters spatial orientation. Molecular weight: 217.14 g/mol, higher than the target compound (189.08 g/mol) due to additional methyl groups .

[(2S,4S)-4-Fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methanamine dihydrochloride

  • Molecular Formula : C₈H₁₅Cl₂FN₄O
  • Key Differences: Incorporation of a fluorinated oxadiazole ring enhances metabolic stability and electron-withdrawing effects. Replaces the methanol group (-CH₂OH) with a methanamine (-CH₂NH₂) group, altering hydrogen-bonding capacity .

Functional Analogues in Drug Discovery

DPP-IV Inhibitors (e.g., Compound 18d)

  • Example : 3-[(2S,4S)-4-(4-(5-Trifluoromethyl-2-pyridyl)-1-piperazinyl)-2-pyrrolidinylcarbonyl]thiazolidine dihydrochloride (18d) .
  • Molecular Formula : C₁₈H₂₄F₃N₅OS·2HCl
  • Key Differences :
    • Addition of a trifluoromethylpyridyl-piperazinyl group enhances target specificity for DPP-IV inhibition.
    • Higher molecular weight (606.9 g/mol vs. 189.08 g/mol) and complexity reduce passive diffusion but improve enzyme affinity .

(2S,4S)-4-Fluoro-1-{N-[2-(pyridin-2-ylamino)ethyl]glycyl}pyrrolidine-2-carbonitrile dihydrochloride (32b)

  • Key Features: Fluorine at C4 and a cyano group (-CN) at C2 increase electrophilicity and binding to catalytic sites of proteases. The glycyl-pyridin-2-ylaminoethyl side chain introduces additional hydrogen-bonding interactions absent in the target compound .

Biological Activity

[(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride, commonly referred to as a pyrrolidine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C6H16Cl2N2OC_6H_{16}Cl_2N_2O, is primarily studied for its interactions with various biological systems, including its role as a building block in drug synthesis and its potential therapeutic applications.

  • IUPAC Name : [(2S,4S)-4-amino-1-methylpyrrolidin-2-yl]methanol dihydrochloride
  • Molecular Weight : 203.11 g/mol
  • CAS Number : 1777812-86-8
  • Chemical Structure :
    InChI=1S/C6H14N2O.2ClH/c1835(7)26(8)49;;/h56,9H,24,7H2,1H3;21H/t5,6;;/m0../s1\text{InChI}=1S/C6H14N2O.2ClH/c1-8-3-5(7)2-6(8)4-9;;/h5-6,9H,2-4,7H2,1H3;2*1H/t5-,6-;;/m0../s1

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes within biological systems. It may function as an agonist or antagonist at certain targets, influencing various cellular processes such as neurotransmission and metabolic pathways.

Pharmacological Applications

Research indicates that this compound has potential therapeutic applications, particularly in the treatment of neurological disorders. Its structural properties suggest that it could modulate neurotransmitter systems, particularly those involving glutamate and GABA receptors.

1. Neuroprotective Effects

A study conducted by researchers focused on the neuroprotective effects of pyrrolidine derivatives, including this compound. The findings suggested that this compound exhibited significant neuroprotective properties against oxidative stress-induced neuronal damage in vitro. The mechanism was linked to the modulation of glutamate receptors and reduction of reactive oxygen species (ROS) production.

2. Antidepressant Activity

Another investigation explored the antidepressant-like effects of this compound in animal models. The results demonstrated that administration led to increased levels of serotonin and norepinephrine in the brain, suggesting a dual mechanism of action involving both monoaminergic and neurotrophic pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionReduced oxidative stress in neuronal cells
AntidepressantIncreased serotonin and norepinephrine levels
Enzyme InteractionPotential modulation of neurotransmitter receptors

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